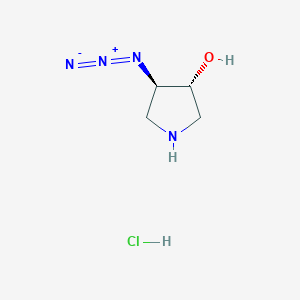

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

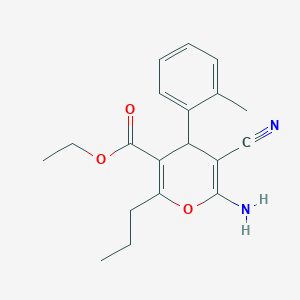

Pyrrolidinols, like “(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride”, are a type of organic compound that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “azido” group (-N3) attached to the 4-position of the pyrrolidine ring is a functional group characterized by three nitrogen atoms. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be analyzed using techniques such as X-ray diffraction and NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been used in the synthesis of novel nucleoside analogs .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and stability .科学的研究の応用

1. Use in Pharmacology

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is related to compounds used in pharmacological research. For example, R-96544, the active form of a novel 5-HT2A receptor antagonist, has a similar structure. This compound has been shown to inhibit platelet aggregation induced by serotonin, showcasing its potential in cardiovascular research (Ogawa et al., 2002).

2. Synthesis from D-glucose

The compound has been used in the synthesis of various bioactive molecules. For instance, Fleet and Smith (1985) reported the synthesis of deoxymannojirimycin, fagomine, and related pyrrolidines from D-glucose, where a derivative of this compound served as an intermediate (Fleet & Smith, 1985).

3. Role in Neuroprotection

A derivative of this compound, 2R,4R-APDC, has been identified as a selective agonist of metabotropic glutamate receptors mGlu2 and -3, demonstrating neuroprotective effects against excitotoxic neuronal death (Battaglia et al., 1998).

4. Use in Chiral Synthesis

The compound is also used in chiral synthesis methodologies. For example, Houghton et al. (1993) described an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starting from a related pyrrolidine (Houghton et al., 1993).

5. Inhibition of Cyclic AMP Formation

It is involved in studies on the inhibition of cyclic AMP formation in rat hippocampus, illustrating its relevance in neurological research (Schoepp et al., 1995).

6. Inhibitor of Purine Nucleoside Phosphorylase

Derivatives of this compound have been synthesized and evaluated as inhibitors of purine nucleoside phosphorylase, indicating its potential in the development of therapeutic agents (Rejman et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

(3R,4R)-4-azidopyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c5-8-7-3-1-6-2-4(3)9;/h3-4,6,9H,1-2H2;1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDJZFBPZPXVIO-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)N=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)N=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)

![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)

![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2413954.png)

amine hydrobromide](/img/no-structure.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2413957.png)